
2-Methyl-4-(trifluoromethyl)phenylboronic acid pinacol ester
Overview
Description
2-Methyl-4-(trifluoromethyl)phenylboronic acid pinacol ester is a chemical compound that belongs to the class of boronic acids and their derivatives. This compound is characterized by the presence of a trifluoromethyl group (-CF3) attached to the phenyl ring and a boronic acid moiety esterified with pinacol. It is widely used in organic synthesis, particularly in cross-coupling reactions and as a building block in medicinal chemistry.
Synthetic Routes and Reaction Conditions:
Boronic Acid Synthesis: The synthesis of 2-Methyl-4-(trifluoromethyl)phenylboronic acid typically involves the reaction of 2-methyl-4-(trifluoromethyl)phenyl lithium with triisopropyl borate followed by hydrolysis.
Esterification: The boronic acid is then esterified with pinacol to form the pinacol ester. This step is usually carried out using pinacol and a dehydrating agent such as molecular sieves or an acid catalyst.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Types of Reactions:
Cross-Coupling Reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds.
Oxidation and Reduction: It can undergo oxidation to form phenolic derivatives and reduction to form corresponding boronic acids.
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the boronic acid moiety is replaced by other functional groups.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, base (e.g., potassium carbonate), and solvents like toluene or water.
Oxidation: Oxidizing agents like hydrogen peroxide or metal catalysts.
Reduction: Reducing agents like sodium borohydride.
Major Products Formed:
Biaryl compounds from Suzuki-Miyaura coupling.
Phenolic derivatives from oxidation.
Various substituted boronic acids from substitution reactions.
Mechanism of Action
Target of Action
The primary target of 2-Methyl-4-(trifluoromethyl)phenylboronic acid pinacol ester is the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki–Miyaura coupling reaction, which also involves an oxidative addition process .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the main biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
It’s known that the compound is a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds . This is achieved through the Suzuki–Miyaura coupling reaction, which is a key method for forming carbon–carbon bonds in organic synthesis .
Action Environment
The action of this compound is influenced by environmental factors such as pH . The rate of the reaction involving this compound is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment .
Biochemical Analysis
Biochemical Properties
2-Methyl-4-(trifluoromethyl)phenylboronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This reaction involves the interaction of the boronic ester with palladium catalysts, leading to the formation of new carbon-carbon bonds . The compound interacts with various enzymes and proteins, including those involved in oxidative addition and transmetalation processes. These interactions are crucial for the catalytic cycle of the Suzuki-Miyaura reaction, where the boronic ester transfers its organic group to the palladium catalyst, facilitating the formation of the desired product .
Cellular Effects
The effects of this compound on cellular processes are primarily related to its role in organic synthesis rather than direct biological activity. Its use in the synthesis of biologically active molecules can indirectly influence cell function. For instance, compounds synthesized using this boronic ester may affect cell signaling pathways, gene expression, and cellular metabolism. The specific effects on cells would depend on the nature of the synthesized molecules and their targets within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its participation in the Suzuki-Miyaura coupling reaction. The mechanism involves the formation of a boron-palladium complex, followed by transmetalation, where the organic group from the boronic ester is transferred to the palladium catalyst . This process is facilitated by the presence of a base, which helps to activate the boronic ester and promote the transmetalation step. The final step involves reductive elimination, where the new carbon-carbon bond is formed, and the palladium catalyst is regenerated .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and reactivity of this compound can change over time. The compound is generally stable under inert conditions, such as storage under nitrogen or argon at low temperatures . It may undergo hydrolysis or degradation when exposed to moisture or acidic conditions . Long-term studies have shown that the compound remains effective for extended periods when stored properly, but its reactivity may decrease if not handled under optimal conditions .
Dosage Effects in Animal Models
Studies on related boronic esters suggest that varying dosages can influence the compound’s reactivity and potential toxicity . High doses may lead to adverse effects, including toxicity, while lower doses are generally well-tolerated. The specific dosage effects would depend on the context of its use and the nature of the synthesized compounds .
Metabolic Pathways
This compound is involved in metabolic pathways related to its role in organic synthesis. The compound interacts with enzymes and cofactors that facilitate the Suzuki-Miyaura coupling reaction, including palladium catalysts and bases . These interactions are crucial for the efficient formation of carbon-carbon bonds and the synthesis of complex organic molecules. The compound’s stability and reactivity are influenced by its interactions with these enzymes and cofactors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are primarily relevant to its use in organic synthesis. The compound is typically transported and distributed in solution, where it interacts with palladium catalysts and other reagents . Its localization and accumulation within cells would depend on the nature of the synthesized molecules and their targets.
Subcellular Localization
The subcellular localization of this compound is not well-characterized, as its primary use is in organic synthesis rather than direct biological applications. Compounds synthesized using this boronic ester may have specific targeting signals or post-translational modifications that direct them to specific compartments or organelles within the cell . The activity and function of these synthesized molecules would depend on their localization and interactions within the cell .
Scientific Research Applications
Chemistry: This compound is extensively used in organic synthesis, particularly in the construction of complex molecules. It is a key reagent in cross-coupling reactions, which are fundamental in the synthesis of pharmaceuticals, agrochemicals, and materials.
Biology: It is used in the study of enzyme inhibitors and as a tool in biochemical assays to understand biological processes.
Medicine: The compound is employed in the development of new drugs, especially in the field of cancer therapy, where boronic acids are known to interact with biological targets.
Industry: It is used in the manufacturing of advanced materials, including polymers and electronic devices.
Comparison with Similar Compounds
2-Methyl-4-(trifluoromethyl)phenylboronic acid
2-Methyl-4-(trifluoromethyl)phenyl lithium
2-Methyl-4-(trifluoromethyl)phenyl magnesium bromide
Uniqueness: The presence of the trifluoromethyl group in this compound provides enhanced stability and reactivity compared to similar compounds without this group. This makes it particularly useful in cross-coupling reactions and other synthetic applications.
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[2-methyl-4-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BF3O2/c1-9-8-10(14(16,17)18)6-7-11(9)15-19-12(2,3)13(4,5)20-15/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKIXAMUBBQIPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


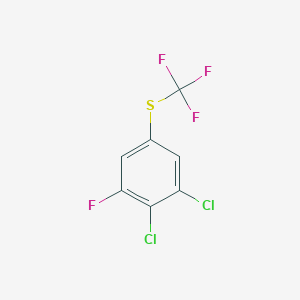
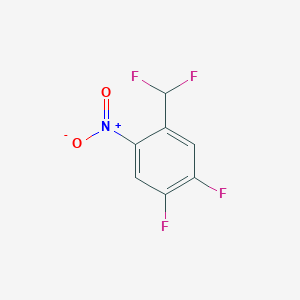
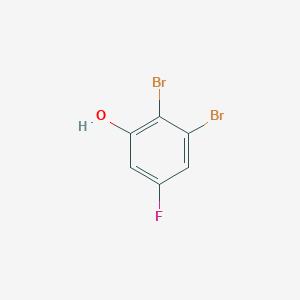
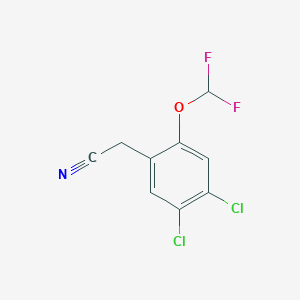

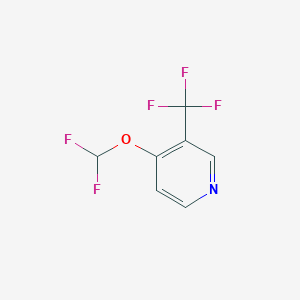
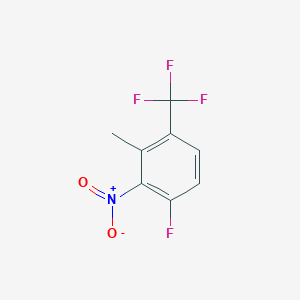
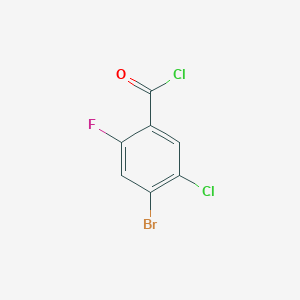
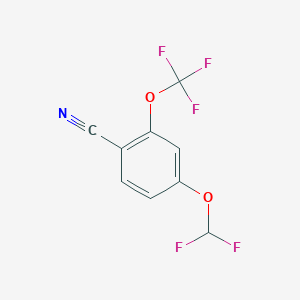
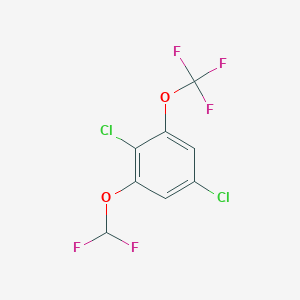
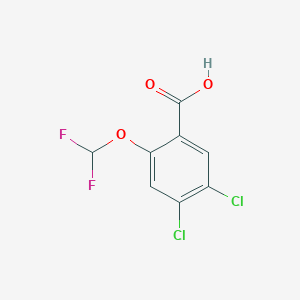

![exo-8-Boc-8-azabicyclo[3.2.1]octan-2-amine](/img/structure/B1530061.png)

